molecular formula C12H15NO7 B2823661 4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside CAS No. 10231-84-2; 1226-39-7; 22153-71-5

4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside

Cat. No.: B2823661
CAS No.: 10231-84-2; 1226-39-7; 22153-71-5
M. Wt: 285.252
InChI Key: YILIDCGSXCGACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside is a chemical compound with the molecular formula C12H15NO7. It is commonly used as a substrate for determining the activity of the enzyme alpha-l-rhamnosidase. The hydrolysis of this compound by this enzyme yields 4-nitrophenol, which can be measured spectrophotometrically at 405 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside typically involves the reaction of rhamnose with 4-nitrophenol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the glycosidic bond between the rhamnose and the 4-nitrophenol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-l-rhamnosidase. This reaction results in the cleavage of the glycosidic bond, producing 4-nitrophenol and rhamnose .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in an aqueous buffer solution at a specific pH that is optimal for the enzyme activity. Common reagents include the enzyme alpha-l-rhamnosidase and buffer solutions such as phosphate buffer .

Major Products: The major products formed from the hydrolysis of this compound are 4-nitrophenol and rhamnose .

Scientific Research Applications

4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside is widely used in scientific research as a chromogenic substrate for the detection and quantification of alpha-l-rhamnosidase activity. This application is particularly useful in studies involving the metabolism of glycosides in various organisms, including bacteria and fungi . Additionally, it is used in the food industry to measure the activity of enzymes involved in the breakdown of plant-derived glycosides .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside involves its hydrolysis by the enzyme alpha-l-rhamnosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol and rhamnose. The 4-nitrophenol produced can be measured spectrophotometrically, providing a quantitative measure of the enzyme activity .

Comparison with Similar Compounds

Similar Compounds:

  • 4-Nitrophenyl-beta-d-glucopyranoside
  • 4-Nitrophenyl-alpha-d-galactopyranoside
  • 4-Nitrophenyl-beta-d-xylopyranoside

Uniqueness: 4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside is unique in its specificity for alpha-l-rhamnosidase, making it a valuable tool for studying the activity of this enzyme. Unlike other similar compounds, it is specifically designed to release 4-nitrophenol upon hydrolysis by alpha-l-rhamnosidase, allowing for precise measurement of enzyme activity .

Properties

IUPAC Name

2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILIDCGSXCGACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864238
Record name 4-Nitrophenyl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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